molecular formula C8H14O3S B14567635 Methyl [(2-oxopentyl)sulfanyl]acetate CAS No. 61363-64-2

Methyl [(2-oxopentyl)sulfanyl]acetate

Cat. No.: B14567635
CAS No.: 61363-64-2
M. Wt: 190.26 g/mol
InChI Key: DWZOEQQGBSCVJQ-UHFFFAOYSA-N
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Description

Methyl [(2-oxopentyl)sulfanyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound has a unique structure that includes a sulfanyl group and an oxopentyl group, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(2-oxopentyl)sulfanyl]acetate can be synthesized through the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl [(2-oxopentyl)sulfanyl]acetate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or thioesters.

Scientific Research Applications

Methyl [(2-oxopentyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl [(2-oxopentyl)sulfanyl]acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(2-oxopropyl)sulfanyl]acetate
  • Ethyl [(2-oxopentyl)sulfanyl]acetate
  • Methyl [(2-oxobutyl)sulfanyl]acetate

Uniqueness

Methyl [(2-oxopentyl)sulfanyl]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

61363-64-2

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

methyl 2-(2-oxopentylsulfanyl)acetate

InChI

InChI=1S/C8H14O3S/c1-3-4-7(9)5-12-6-8(10)11-2/h3-6H2,1-2H3

InChI Key

DWZOEQQGBSCVJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CSCC(=O)OC

Origin of Product

United States

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